25-Desacetyl Rifampicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Desacetyl Rifampicin-d3 is a deuterium-labeled derivative of 25-Desacetyl Rifampicin, which is a metabolite of Rifampicin. Rifampicin is a well-known antibiotic used primarily in the treatment of tuberculosis. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d3 involves the deacetylation of Rifampicin followed by the introduction of deuterium. The deacetylation process typically involves the use of esterases or other deacetylating agents under controlled conditions. The deuterium labeling is achieved through the use of deuterated reagents in the reaction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to validate the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
25-Desacetyl Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
25-Desacetyl Rifampicin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Rifampicin and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of Rifampicin.
Biological Research: Used in studies involving the mechanism of action of Rifampicin and its metabolites.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products containing Rifampicin.
Mechanism of Action
25-Desacetyl Rifampicin-d3, like Rifampicin, exerts its effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated form of the compound.
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another antibiotic in the same family with similar properties
Uniqueness
The uniqueness of 25-Desacetyl Rifampicin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is crucial .
Properties
Molecular Formula |
C41H56N4O11 |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3 |
InChI Key |
KUJZTIJOBQNKDR-DSMLHZQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.